2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one family, characterized by a fused bicyclic system incorporating a thiadiazole and quinazoline moiety. The specific substitution at the 2-position with a 4-(propan-2-yl)phenylamino group distinguishes it from other derivatives. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and antituberculosis properties, as observed in related compounds .
Properties
IUPAC Name |
2-(4-propan-2-ylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-11(2)12-7-9-13(10-8-12)19-17-21-22-16(23)14-5-3-4-6-15(14)20-18(22)24-17/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUKPZADIHMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 1,3,4-thiadiazoles have been reported to exhibit a broad range of biological activities. They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects.
Mode of Action
It’s worth noting that compounds containing a 1,3,4-thiadiazole moiety often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects.
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole moiety have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections. The downstream effects of these interactions can vary widely, depending on the specific target and the biological context.
Pharmacokinetics
Compounds containing a 1,3,4-thiadiazole moiety are generally known for their good bioavailability. Their absorption and distribution profiles can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific functional groups.
Result of Action
Compounds containing a 1,3,4-thiadiazole moiety have been reported to exhibit a range of effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature. .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological activity of [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one derivatives is highly dependent on substituents at the 2-position and modifications to the fused aromatic system. Key analogs and their properties are summarized in Table 1.
Table 1: Comparison of Structural Analogs
Key Observations:
- Hydrophobic Substituents : Propyl and isopropyl groups enhance activity against Mtb by facilitating interactions with hydrophobic pockets in target enzymes like InhA .
- Electron-Donating Groups : Methoxy and pyrimidinylthio substituents improve antibacterial and antimicrobial efficacy, likely by influencing electronic density and binding affinity .
- Steric Effects : Smaller groups (e.g., methyl) are optimal for antiviral activity, while bulkier substituents may hinder target engagement in certain contexts .
Antituberculosis Activity
The propylthio derivative () demonstrated 100% growth inhibition of Mtb, attributed to its hydrophobic side chain interacting with InhA residues. The target compound’s isopropyl group may exhibit similar efficacy but requires empirical validation .
Anticancer Activity
Sulfonamide derivatives (e.g., compound 15 in ) inhibit breast cancer (MCF-7) cell proliferation. The target compound’s phenylamino group may engage in hydrogen bonding or π-π stacking with cellular targets, though its specific activity remains uncharacterized .
Antimicrobial and Antiviral Activity
Computational Insights
Docking studies () revealed that the propyl derivative forms hydrophobic interactions with InhA’s Ala95, Met147, and Phe149 residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
